Cas no 2490406-74-9 (Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate)
![Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate structure](https://ja.kuujia.com/scimg/cas/2490406-74-9x500.png)
Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate 化学的及び物理的性質
名前と識別子
-
- 2490406-74-9
- lithium(1+) ion 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate
- Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-8-sulfinate
- EN300-6493876
- Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate
-
- インチ: 1S/C14H19NO4S.Li/c1-14(2,3)19-13(16)15-9-5-7-10-6-4-8-11(12(10)15)20(17)18;/h4,6,8H,5,7,9H2,1-3H3,(H,17,18);/q;+1/p-1
- InChIKey: QFSDQINSUNRCBT-UHFFFAOYSA-M
- ほほえんだ: S(C1=CC=CC2=C1N(C(=O)OC(C)(C)C)CCC2)(=O)[O-].[Li+]
計算された属性
- せいみつぶんしりょう: 303.11165766g/mol
- どういたいしつりょう: 303.11165766g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 399
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.9Ų
Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6493876-1.0g |
lithium(1+) 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate |
2490406-74-9 | 95.0% | 1.0g |
$914.0 | 2025-03-15 | |
Enamine | EN300-6493876-0.25g |
lithium(1+) 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate |
2490406-74-9 | 95.0% | 0.25g |
$452.0 | 2025-03-15 | |
Enamine | EN300-6493876-0.1g |
lithium(1+) 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate |
2490406-74-9 | 95.0% | 0.1g |
$317.0 | 2025-03-15 | |
Enamine | EN300-6493876-5.0g |
lithium(1+) 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate |
2490406-74-9 | 95.0% | 5.0g |
$2650.0 | 2025-03-15 | |
Enamine | EN300-6493876-0.05g |
lithium(1+) 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate |
2490406-74-9 | 95.0% | 0.05g |
$212.0 | 2025-03-15 | |
Enamine | EN300-6493876-10.0g |
lithium(1+) 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate |
2490406-74-9 | 95.0% | 10.0g |
$3929.0 | 2025-03-15 | |
Aaron | AR028XOI-10g |
lithium(1+)ion1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate |
2490406-74-9 | 95% | 10g |
$5428.00 | 2023-12-15 | |
Aaron | AR028XOI-500mg |
lithium(1+)ion1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate |
2490406-74-9 | 95% | 500mg |
$1006.00 | 2025-02-17 | |
1PlusChem | 1P028XG6-5g |
lithium(1+)ion1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate |
2490406-74-9 | 95% | 5g |
$3338.00 | 2024-05-21 | |
Enamine | EN300-6493876-0.5g |
lithium(1+) 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate |
2490406-74-9 | 95.0% | 0.5g |
$713.0 | 2025-03-15 |
Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate 関連文献
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinateに関する追加情報
Lithium(1+) Ion 1-[(tert-butoxy)carbonyl]-1,2,3,4-Tetrahydroquinoline-8-Sulfinate: A Comprehensive Overview
The compound with CAS No 2490406-74-9, commonly referred to as Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate, is a highly specialized chemical entity that has garnered significant attention in the fields of materials science and organic synthesis. This compound is notable for its unique structural features and its potential applications in advanced materials and drug development.
Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate consists of a lithium cation (Li⁺) paired with a sulfonate anion derived from a tetrahydroquinoline scaffold. The presence of the tert-butoxycarbonyl (Boc) group introduces additional functionality to the molecule, making it versatile for various synthetic transformations. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds and advanced materials.
The structural integrity of this compound is further enhanced by the tetrahydroquinoline ring system, which provides a rigid framework for further chemical modifications. This feature has been exploited in recent research to develop novel pharmaceutical agents with improved bioavailability and stability. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated the use of this compound as a key intermediate in the synthesis of potential anticancer agents.
In terms of synthesis, Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate is typically prepared through a multi-step process involving nucleophilic substitution and subsequent lithiation. The use of lithium ions ensures optimal solubility and reactivity during these reactions. Recent advancements in catalytic methods have further streamlined its production, making it more accessible for large-scale applications.
One of the most promising applications of this compound lies in its use as a precursor for functional materials. Researchers have explored its potential in developing high-performance polymers and hybrid materials with tailored electronic properties. A groundbreaking study reported in *Advanced Materials* showcased its role in creating lightweight composites with enhanced mechanical strength and thermal stability.
Moreover, Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate has been investigated for its catalytic properties. Its ability to act as a Lewis acid catalyst has been leveraged in asymmetric synthesis reactions, enabling the production of enantiomerically enriched compounds. This capability has significant implications for the pharmaceutical industry, where stereochemistry plays a critical role in drug efficacy.
The sulfonate group within this compound also contributes to its utility in various analytical techniques. For example, it has been employed as a phase-transfer catalyst in organic reactions and as a stabilizing agent in emulsion polymerization processes. These applications underscore its versatility across different chemical disciplines.
Recent breakthroughs have also highlighted the potential of Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate in energy storage technologies. Its unique electronic properties make it a candidate for next-generation battery materials. A study published in *Nature Energy* demonstrated its role as an electrolyte additive that enhances lithium-ion battery performance by improving ion transport efficiency.
In conclusion, Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate stands at the forefront of modern chemical innovation. Its diverse applications across materials science, pharmaceuticals, and energy storage highlight its significance as a versatile building block for advanced chemical systems. As research continues to uncover new possibilities for this compound, its impact on various industries is expected to grow exponentially.
2490406-74-9 (Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-8-sulfinate) 関連製品
- 2178338-88-8(1-[4-(3,5-dimethoxybenzoyl)-3-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]prop-2-en-1-one)
- 186376-18-1(tert-butyl N-(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate)
- 36226-31-0((pyridin-2-yl)methylurea)
- 1241405-27-5(methyl 2-(2-fluoro-4-methylphenyl)propanoate)
- 1053106-40-3(N-[(2-chlorophenyl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide)
- 942013-93-6(N-3-methoxy-4-(2-oxopiperidin-1-yl)phenyl-2-(3-methylphenoxy)acetamide)
- 9002-98-6(Polyethylenimine)
- 1860074-85-6(2-{[(Benzyloxy)carbonyl](2-hydroxyethyl)amino}acetic acid)
- 1183652-92-7(1-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-one)
- 672309-96-5([1-(3-CHLORO-PHENYL)-3-PYRROLIDIN-1-YL-PROPYL]-METHYL-AMINE)



